An In-depth Technical Guide to the Synthesis of C.I. Direct Black 168
An In-depth Technical Guide to the Synthesis of C.I. Direct Black 168
Introduction
C.I. Direct Black 168 is a trisazo dye, a complex organic molecule widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as for coloring paper and leather products.[1][2][3] Its molecular structure, featuring multiple azo groups (-N=N-), is responsible for its deep black color and good affinity for these substrates.[4][5] The synthesis of this dye is a multi-step process involving a series of diazotization and azo coupling reactions, which are fundamental transformations in the chemistry of synthetic dyes.[1][6][7] This guide provides a detailed technical overview of the synthesis pathway of C.I. Direct Black 168, intended for researchers and professionals in chemistry and drug development. It outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the synthesis workflow.
Overall Synthesis Pathway
The synthesis of C.I. Direct Black 168 is built upon a sequence of three coupling reactions. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound. This sequence is repeated to build the final trisazo structure. The key raw materials for this synthesis are 4,4'-diaminodiphenylamine-2-sulfonic acid (commonly known as PP-Acid), H-Acid (1-amino-8-naphthol-3,6-disulfonic acid), aniline (B41778), and m-aminophenol.[1][8][9]
The general sequence of the synthesis is as follows:
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First Diazotization: Diazotization of PP-Acid to form a diazonium salt.
-
First Coupling: The diazotized PP-Acid is coupled with H-Acid under acidic conditions to form a monoazo intermediate.
-
Second Diazotization: Diazotization of aniline.
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Second Coupling: The monoazo intermediate is then coupled with the diazotized aniline.
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Third Coupling: Finally, the resulting disazo compound is coupled with m-aminophenol under alkaline conditions to yield the final C.I. Direct Black 168 dye.[1]
The following diagram illustrates the logical workflow of the synthesis process.
Experimental Protocols and Data
The following sections provide detailed methodologies for the key stages of the synthesis, with quantitative data summarized in tables for clarity. The protocol is based on established manufacturing procedures.[1]
Diazotization of PP-Acid and First (Acidic) Coupling
This initial stage involves the conversion of PP-Acid into its diazonium salt, which is then immediately reacted with H-Acid.
Protocol:
-
PP-Acid Dissolution: In a 200mL beaker, dissolve 15.8g of PP-Acid in 100mL of water. Add 6g of 40% sodium hydroxide (B78521) solution to aid dissolution.
-
Diazotization Setup: In a larger 1000mL beaker, prepare a mixture of approximately 20mL of water, 30.5g of 30% hydrochloric acid, and about 50g of crushed ice. Stir to cool the mixture to around 5°C.
-
Diazotization Reaction: Slowly add the dissolved PP-Acid solution to the acidic ice mixture while maintaining the temperature at approximately 5°C. After stirring for 10 minutes, add a solution of 8g of sodium nitrite (B80452). The reaction is monitored using starch-iodide paper, which should turn blue, indicating excess nitrous acid.[10] To remove the excess, 0.5g of sulfamic acid is added. The reaction is allowed to proceed for 90 minutes, maintaining a temperature of 10-15°C and a pH of 1.0-1.5.
-
H-Acid Dissolution: In a separate 500mL beaker, dissolve 40g of H-Acid in 200mL of water. Slowly add 5g of 40% sodium hydroxide to adjust the pH until the H-Acid is completely dissolved.
-
Coupling Reaction: Slowly add the dissolved H-Acid solution dropwise to the diazonium salt solution from step 3. The temperature should be maintained at 10-15°C.
-
pH Adjustment: After the addition is complete, slowly add a 10% sodium bicarbonate (NaHCO₃) solution dropwise over approximately 2 hours to adjust the pH to a range of 2.0-4.0.
-
Reaction Completion: The mixture is stirred for 14 hours. The disappearance of H-Acid is monitored to confirm the completion of the reaction.
Quantitative Data Summary: Stage 1
| Step | Reagent | Quantity | Conditions | Duration |
| PP-Acid Dissolution | PP-Acid | 15.8 g | - | - |
| Water | 100 mL | - | - | |
| Sodium Hydroxide (40%) | 6 g | - | - | |
| Diazotization | Hydrochloric Acid (30%) | 30.5 g | Temp: 5°C → 10-15°C | 90 min |
| Sodium Nitrite | 8 g | pH: 1.0-1.5 | ||
| Sulfamic Acid | 0.5 g | |||
| H-Acid Dissolution | H-Acid | 40 g | - | - |
| Water | 200 mL | - | - | |
| Sodium Hydroxide (40%) | 5 g | - | - | |
| First Coupling | - | - | Temp: 10-15°C | 14 hours |
| Sodium Bicarbonate (10%) | As needed | pH: 2.0-4.0 | (2 hours for addition) |
Diazotization of Aniline and Second Coupling
In this stage, aniline is diazotized and coupled with the monoazo intermediate produced in the first stage.
Protocol:
-
Aniline Diazotization: In a 500mL beaker, mix 30mL of water, 5g of aniline, and 12g of 30% hydrochloric acid. Stir and cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite dropwise while ensuring the temperature is maintained at around 0°C to form the aniline diazonium salt.
-
Second Coupling: Cool the aniline diazonium solution to approximately 5°C.
-
Add the cooled diazonium solution uniformly to the monoazo intermediate solution from the previous stage.
Quantitative Data Summary: Stage 2
| Step | Reagent | Quantity | Conditions |
| Aniline Diazotization | Aniline | 5 g | Temp: ~0°C |
| Water | 30 mL | ||
| Hydrochloric Acid (30%) | 12 g | ||
| Sodium Nitrite | As needed | ||
| Second Coupling | - | - | Temp: ~5°C |
Third Coupling and Product Isolation
The final step involves coupling the disazo intermediate with m-aminophenol to form the final trisazo dye, followed by purification.
Protocol:
-
m-Aminophenol Dissolution: In a 200mL beaker, dissolve 6g of m-aminophenol in 30mL of water with the aid of a 96% sodium hydroxide solution.
-
Third Coupling: Add the dissolved m-aminophenol solution to the product of the second coupling. The reaction is maintained at a pH of 10 and a temperature of approximately 15°C.
-
The mixture is stirred for 4 hours.
-
Heating and Salting Out: After 4 hours, the temperature is raised to 60°C. The pH is then adjusted to 6 with hydrochloric acid.
-
Refined salt (sodium chloride) is added to precipitate the dye from the solution (salting out).
-
Isolation: The precipitated dye is collected by filtration and then dried to yield the final product.
Quantitative Data Summary: Stage 3
| Step | Reagent | Quantity | Conditions | Duration |
| m-Aminophenol Dissolution | m-Aminophenol | 6 g | - | - |
| Water | 30 mL | - | - | |
| Sodium Hydroxide (96%) | As needed | - | - | |
| Third Coupling | - | - | Temp: ~15°C | 4 hours |
| pH: 10 | ||||
| Post-Coupling | - | - | Temp: 60°C | - |
| Hydrochloric Acid | As needed | pH: 6 | - | |
| Refined Salt | As needed | - | - |
Chemical Pathway Visualization
The following diagram outlines the core chemical transformations in the synthesis of C.I. Direct Black 168, illustrating the sequential addition of azo groups.
The synthesis of C.I. Direct Black 168 is a well-defined, albeit complex, process rooted in the principles of azo chemistry. It requires precise control over reaction parameters such as temperature, pH, and reagent stoichiometry at each stage to ensure high yield and purity of the final product. The sequential diazotization and coupling reactions, starting from key intermediates like PP-Acid and H-Acid, systematically build the complex trisazo chromophore. The detailed protocols and quantitative data presented in this guide offer a comprehensive framework for the laboratory-scale synthesis and further investigation of this important industrial dye. Future research may focus on developing more environmentally benign synthesis routes to minimize hazardous intermediates and wastewater generation.[11]
References
- 1. Page loading... [guidechem.com]
- 2. Direct black 168 | 85631-88-5 | FD32914 | Biosynth [biosynth.com]
- 3. Direct Black 168 | 85631-88-5 [chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. CAS 85631-88-5: Direct Black 168 | CymitQuimica [cymitquimica.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. Azo Coupling [organic-chemistry.org]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]
